molecular formula C14H12ClN3O3 B8417103 3-(8-chloro-2-methyl-4-oxo-4H-quinazolin-3-yl)-piperidine-2,6-dione

3-(8-chloro-2-methyl-4-oxo-4H-quinazolin-3-yl)-piperidine-2,6-dione

Cat. No.: B8417103
M. Wt: 305.71 g/mol
InChI Key: LZQXGKFZKXVDQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(8-chloro-2-methyl-4-oxo-4H-quinazolin-3-yl)-piperidine-2,6-dione is a useful research compound. Its molecular formula is C14H12ClN3O3 and its molecular weight is 305.71 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H12ClN3O3

Molecular Weight

305.71 g/mol

IUPAC Name

3-(8-chloro-2-methyl-4-oxoquinazolin-3-yl)piperidine-2,6-dione

InChI

InChI=1S/C14H12ClN3O3/c1-7-16-12-8(3-2-4-9(12)15)14(21)18(7)10-5-6-11(19)17-13(10)20/h2-4,10H,5-6H2,1H3,(H,17,19,20)

InChI Key

LZQXGKFZKXVDQS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC=C2Cl)C(=O)N1C3CCC(=O)NC3=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred mixture of 2-amino-3-chlorobenzoic acid (2.2 g, 13 mmol) and imidazole (1.1 g, 16 mmol) in acetonitrile (30 mL), was added acetyl chloride (1.1 mL, 16 mmol) at room temperature. The mixture was stirred at room temperature overnight. To the mixture, was added 3-amino-piperidine-2,6-dione hydrogen chloride (2.3 g, 14 mmol), imidazole (1.9 g, 28 mmol) and triphenyl phosphite (4.0 mL, 15 mmol) and heated to reflux for 22 hours. To the mixture, was added water (60 mL). The suspension was filtered and washed with water (2×50 mL), ethyl acetate (2×50 mL), and water (50 mL) to give a white solid, which was stirred in methanol (50 mL) overnight. The suspension was filtered and washed with methanol (30 mL) and water (30 mL) to give 3-(8-chloro-2-methyl-4-oxo-4H-quinazolin-3-yl)-piperidine-2,6-dione as a white solid (1.5 g, 38% yield): HPLC: Waters Symmetry C18, 5 μm, 3.9×150 mm, 1 mL/min, 240 nm, 25/75 CH3CN/0.1% H3PO4, 6.51 min (99.6%); mp: 290-292° C.; 1H NMR (DMSO-d6) δ 2.16-2.23 (m, 1H, CHH), 2.59-2.69 (m, 5H, C/A, 2CHH), 2.79-2.87 (m, 1H, CH h, 5.32 (dd, J=5, 11 Hz, 1H, NCH), 7.48 (t, J=8 Hz, 1H, Ar), 7.96-8.02 (m, 2H, Ar), 11.07 (s, 1H, NH); 13C NMR (DMSO-d6) δ 20.68, 23.75, 30.51, 56.68, 121.87, 125.08, 126.91, 130.03, 134.69, 143.14, 156.14, 159.88, 169.23, 172.51; LCMS: MH=306, 308; Anal Calcd for C14H12N3O3Cl: C, 55.00; H, 3.96; N, 13.74; Cl, 11.60. Found: C, 54.73; H, 3.96; N, 13.58; Cl, 11.03.
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.1 mL
Type
reactant
Reaction Step Two
Quantity
2.3 g
Type
reactant
Reaction Step Three
Quantity
1.9 g
Type
reactant
Reaction Step Three
Quantity
4 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
Quantity
60 mL
Type
solvent
Reaction Step Five

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